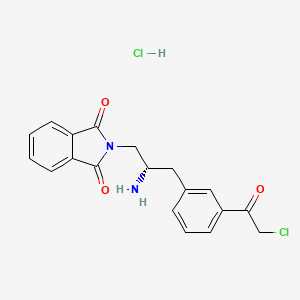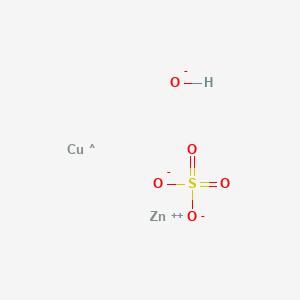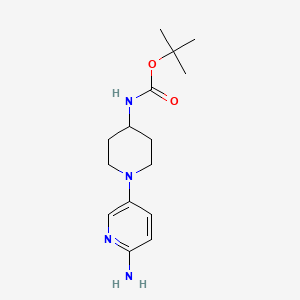![molecular formula C16H17BrO2S B12641047 2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide CAS No. 5330-68-7](/img/structure/B12641047.png)
2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 2511 is a chemical compound identified by the National Cancer Institute’s Developmental Therapeutics Program. It is known for its potential applications in cancer research and treatment. The compound has been studied for its biological activity and its ability to interact with various molecular targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 2511 involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route can vary, but typically involves:
Formation of Intermediates: Initial steps often include the preparation of intermediate compounds through reactions such as condensation, cyclization, or substitution.
Final Assembly: The final steps involve the assembly of the intermediate compounds into the desired structure of NSC 2511. This may include additional reactions such as oxidation or reduction.
Industrial Production Methods
Industrial production of NSC 2511 requires scaling up the laboratory synthesis methods to larger volumes. This involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Maintaining optimal temperature and pressure conditions to facilitate the desired reactions.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
NSC 2511 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert NSC 2511 to its reduced forms, which may have different properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce higher oxidation state derivatives, while reduction may yield lower oxidation state compounds.
Aplicaciones Científicas De Investigación
NSC 2511 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment. It has shown promise in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of NSC 2511 involves its interaction with specific molecular targets. It is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in cancer cell proliferation.
Modulate Receptors: Affect the function of receptors that play a role in cell signaling pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells through various pathways.
Comparación Con Compuestos Similares
NSC 2511 can be compared with other similar compounds in terms of its structure and biological activity. Some similar compounds include:
NSC 1234: Another compound with potential anticancer properties, but with a different mechanism of action.
NSC 5678: Known for its ability to inhibit a different set of enzymes compared to NSC 2511.
NSC 9101: Shares structural similarities but has distinct biological effects.
NSC 2511 stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
5330-68-7 |
|---|---|
Fórmula molecular |
C16H17BrO2S |
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
2-(2,6-dimethylpyrylium-4-yl)sulfanyl-1-(4-methylphenyl)ethanone;bromide |
InChI |
InChI=1S/C16H17O2S.BrH/c1-11-4-6-14(7-5-11)16(17)10-19-15-8-12(2)18-13(3)9-15;/h4-9H,10H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
VKUHDEFVQJPVLP-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)CSC2=CC(=[O+]C(=C2)C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol](/img/structure/B12640967.png)
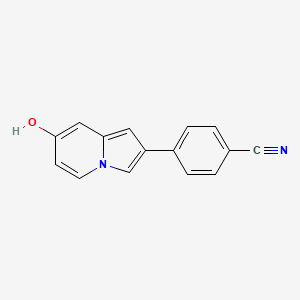
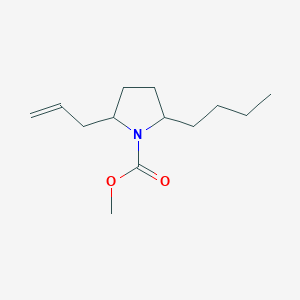

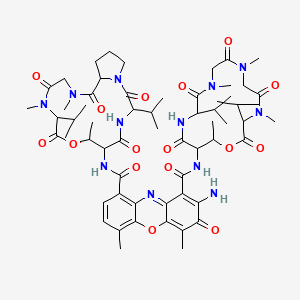
![2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3,7-dimethylocta-2,6-dienylsulfanyl)-4-oxopyrimidin-5-yl]methylamino]acetic acid](/img/structure/B12640996.png)
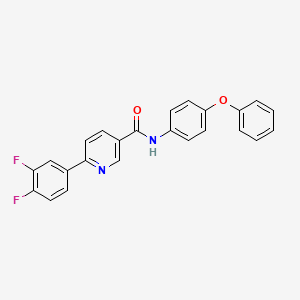


![1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one](/img/structure/B12641013.png)
